N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide
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Overview
Description
N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a naphthylamine moiety, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the naphthylamine and phenyl groups. The final step involves the formation of the hydrazide linkage under controlled conditions, often using hydrazine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with modified functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
- **N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C30H28N6OS |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C30H28N6OS/c1-21-11-6-7-13-24(21)19-32-34-29(37)22(2)38-30-35-33-28(36(30)25-15-4-3-5-16-25)20-31-27-18-10-14-23-12-8-9-17-26(23)27/h3-19,22,31H,20H2,1-2H3,(H,34,37)/b32-19+ |
InChI Key |
IKLBVSRCIVHWPU-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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